2,9-Dimethyl-1,2,3,4-tetrahydroacridine
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Overview
Description
2,9-Dimethyl-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in pharmacology, material sciences, and biological sciences . The compound this compound is particularly interesting due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
The synthesis of 2,9-Dimethyl-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and subsequent condensation with hydrazine hydrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2,9-Dimethyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of acridone derivatives.
Reduction: The compound can be reduced to form tetrahydroacridine derivatives.
Scientific Research Applications
2,9-Dimethyl-1,2,3,4-tetrahydroacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-1,2,3,4-tetrahydroacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes involved in DNA replication and transcription . Additionally, the compound may act as a cholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
2,9-Dimethyl-1,2,3,4-tetrahydroacridine can be compared with other acridine derivatives such as:
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in the treatment of Alzheimer’s disease.
Acriflavine: Used as an antibacterial and antiviral agent.
Proflavine: Another antibacterial agent with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
568555-88-4 |
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Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2,9-dimethyl-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C15H17N/c1-10-7-8-15-13(9-10)11(2)12-5-3-4-6-14(12)16-15/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
ZNXRVKNVTBJWON-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)C |
Origin of Product |
United States |
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